molecular formula C21H21N3O2 B2553446 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 96265-41-7

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2553446
CAS RN: 96265-41-7
M. Wt: 347.418
InChI Key: TWDRZUNNYNNDNT-UHFFFAOYSA-N
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Description

Synthesis and Anticancer Activity Analysis

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives involves the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. This process has been confirmed through various analytical techniques such as 1H NMR, IR, mass spectra, and elemental analysis. The resulting compounds have been tested for their anticancer properties, revealing moderate-to-potent antiproliferative activities against several cancer cell lines, including Hela, A-549, and ECA-109 .

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 1H-indol-3-yl group and a diarylmethylpiperazine moiety. The structural confirmation was achieved using 1H NMR, IR, mass spectra, and elemental analysis, ensuring the correct synthesis of the targeted compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily focused on the acylation step. This step is crucial for the formation of the ethane-1,2-dione scaffold that is central to the compound's structure. The reactivity of the 1-diarylmethylpiperazine and the 2-oxoacetyl chloride is a key aspect of this synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives are not detailed in the provided data, the general properties can be inferred from the molecular structure. The presence of the indole and piperazine rings suggests potential for varied chemical reactivity and interactions with biological targets, as evidenced by the anticancer activity tests .

Biological Evaluation and Case Studies

The biological evaluation of these compounds has shown significant results in terms of anticancer activity. The studies conducted on cancer cell lines provide a case study of the potential therapeutic applications of these derivatives. The moderate-to-potent antiproliferative activities observed suggest that these compounds could be further developed and studied as anticancer agents .

Scientific Research Applications

Anticancer Activity

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have demonstrated promising anticancer properties. A study by Jiang, Xu, and Wu (2016) synthesized several derivatives of this compound and found them to have moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).

HIV-1 Inhibition

These compounds have also shown potential as inhibitors of HIV-1 attachment. In research led by Wang et al. (2009), derivatives of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were explored for their ability to inhibit the HIV-1 virus. This study identified compounds that advanced to clinical studies due to their antiviral activity (Wang et al., 2009).

Antibacterial Properties

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the antibacterial activity of benzyl piperazine derivatives, including 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. They found these compounds to exhibit significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Interaction with NMDA Receptors

A study by Gitto et al. (2011) explored the interaction of similar compounds with N-methyl-D-aspartate (NMDA) receptors, a crucial target in neurological disorders. Their research indicated that these compounds have a high binding affinity, highlighting their potential use in neuropharmacology (Gitto et al., 2011).

Anticonvulsant Effects

In the realm of neurology, specifically in anticonvulsant therapy, Obniska, Kamiński, and Tatarczyńska (2006) found that N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives, closely related to our compound of interest, displayed notable anticonvulsant activity in experimental models (Obniska, Kamiński, & Tatarczyńska, 2006).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(18-14-22-19-9-5-4-8-17(18)19)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDRZUNNYNNDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

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